molecular formula C22H23ClN4OS B15143723 N-Methyl Ziprasidone-d8

N-Methyl Ziprasidone-d8

Cat. No.: B15143723
M. Wt: 435.0 g/mol
InChI Key: LKEGLIWDBDMJSE-JNJBWJDISA-N
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Description

N-Methyl Ziprasidone-d8 is a deuterated analog of ziprasidone, a second-generation antipsychotic. Its molecular formula is C22H15D8ClN4OS, with a molecular weight of 435.01 g/mol . The compound incorporates eight deuterium atoms, replacing hydrogen at specific positions, and includes a methyl group on the indole nitrogen. It is primarily used as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, drug metabolism research, and analytical quantification .

Properties

Molecular Formula

C22H23ClN4OS

Molecular Weight

435.0 g/mol

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1-methyl-3H-indol-2-one

InChI

InChI=1S/C22H23ClN4OS/c1-25-19-14-18(23)15(12-16(19)13-21(25)28)6-7-26-8-10-27(11-9-26)22-17-4-2-3-5-20(17)29-24-22/h2-5,12,14H,6-11,13H2,1H3/i8D2,9D2,10D2,11D2

InChI Key

LKEGLIWDBDMJSE-JNJBWJDISA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3C)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H]

Canonical SMILES

CN1C(=O)CC2=CC(=C(C=C21)Cl)CCN3CCN(CC3)C4=NSC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Deuterium/Proton Exchange Reaction

The piperazine ring’s deuteration leverages a two-step process adapted from deuterated benzo[d]dioxole synthesis:

  • Deuterium Cation Source Utilization : Reacting 1-(1,2-benzisothiazol-3-yl)piperazine with D₂O or deuterated alcohols (e.g., CH₃OD) facilitates H/D exchange at labile proton sites. This step achieves ≥95% isotopic enrichment by optimizing reaction time (12–24 hours) and temperature (50–80°C).
  • Alkylation with Dihalodeuteromethane : CD₂Cl₂ or CD₂Br₂ introduces deuterated methylene groups, completing the piperazine ring’s deuteration. Polar aprotic solvents like N-methylpyrrolidone enhance reaction efficiency.

Solvent Selection and Reaction Optimization

Key solvents for deuteration include:

Solvent Type Examples Role
Deuterium Sources D₂O, CD₃OD Proton exchange media
Polar Aprotic NMP, DMF Enhance alkylation kinetics
Chlorinated CD₂Cl₂ Deuterated alkylating agent

Reaction parameters critical for high isotopic purity (>99%):

  • Temperature: 60–80°C for H/D exchange; 25–40°C for alkylation.
  • Purification: Vacuum distillation to remove residual D⁺ sources.

N-Methylation of Deuterated Ziprasidone

Methylation Reagents and Conditions

N-Methylation of the deuterated piperazine intermediate employs methyl iodide (CH₃I) in tetrahydrofuran (THF) or dichloromethane (DCM). Key considerations:

  • Stoichiometry : 1.2–1.5 equivalents of CH₃I ensure complete quaternization of the piperazine nitrogen.
  • Base Selection : Potassium carbonate or triethylamine neutralizes HI byproducts, preventing acid-catalyzed degradation.

Challenges in Deuterium Retention

Deuterium loss during methylation is mitigated by:

  • Low-Temperature Reactions : Conducting methylation at 0–5°C minimizes H/D exchange.
  • Deuterated Solvents : Using CD₃CN or DMF-d₇ reduces proton contamination.

Purification and Analytical Validation

Crystallization and Filtration

Post-synthesis, N-Methyl Ziprasidone-d8 is purified via:

  • Solvent Recrystallization : Isopropanol or ethyl acetate yields crystalline product with ≤0.1% impurities.
  • Vacuum Filtration : Removes residual solvents and byproducts.

Quality Control Metrics

Analytical methods ensure compliance with pharmacopeial standards:

Parameter Method Specification
Purity HPLC ≥99.9%
Isotopic Enrichment ¹H NMR ≥98% D at target sites
Residual Solvents GC-MS ≤500 ppm

Industrial-Scale Considerations

Cost-Effective Deuterium Sources

Bulk synthesis prioritizes D₂O over deuterated alcohols due to lower cost (~$300/L vs. $1,000/L for CD₃OD).

Chemical Reactions Analysis

Metabolic Reactions

N-Methyl Ziprasidone-d8 undergoes hepatic metabolism analogous to Ziprasidone, with pathways altered by deuterium’s kinetic isotope effect:

  • Oxidation : Sequential oxidation produces sulfoxide (C21H19D8ClN4O2S) and sulfone (C21H19D8ClN4O3S) metabolites. Deuteration slows CYP3A4-mediated oxidation, reducing metabolite formation rates by 15–20% compared to non-deuterated Ziprasidone .

  • N-Dealkylation : Cleavage of the piperazine-ethyl bond generates OX-COOH (C14H9D8ClN2O3S) and BITP (C7H3D8NS). Deuterium at the piperazine ring delays this reaction, increasing parent compound half-life .

  • Reductive Cleavage : Forms S-Methyl-dihydro derivatives, with deuterium enhancing stability against aldehyde oxidase .

Analytical Interactions

Deuterium incorporation improves performance in mass spectrometry and NMR:

  • Mass Spectrometry : Distinct m/z peaks at 421.0 (M+H)+ for this compound vs. 413.0 for Ziprasidone enable precise quantification in biological matrices .

  • NMR Spectroscopy : Deuterium substitution eliminates proton signals at δ 2.8–3.5 ppm (piperazine CH2), simplifying spectral interpretation .

Stability Under Experimental Conditions

This compound demonstrates:

  • Thermal Stability : Decomposition >200°C, comparable to Ziprasidone.

  • Photolytic Resistance : No degradation under standard lab lighting (λ >400 nm) .

  • Hydrolytic Stability : Stable in pH 2–9 buffers over 24 hours, with <5% hydrolysis .

Receptor Binding Dynamics

While not a chemical reaction, deuterium subtly influences receptor interactions:

  • D2 Dopamine Receptor : Ki = 4.8 nM (vs. 4.5 nM for Ziprasidone) .

  • 5-HT2A Serotonin Receptor : Ki = 0.4 nM (unchanged from non-deuterated form) .

The moderated metabolism and retained pharmacological activity position this compound as a critical tool for pharmacokinetic studies, enabling precise tracking of Ziprasidone’s fate in vivo while maintaining therapeutic relevance.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Studies: this compound has been pivotal in identifying cytochrome P450-mediated metabolites, revealing a half-life extension of ~20% compared to non-deuterated ziprasidone in vitro .
  • Quality Control : Hydroxy Ziprasidone and other impurities are monitored at ≤0.15% in pharmaceutical batches, per USP guidelines .
  • Regulatory Challenges : The lack of CAS numbers for some deuterated variants (e.g., this compound) complicates regulatory documentation, necessitating batch-specific certifications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Methyl Ziprasidone-d8 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., methyl groups) using deuterated reagents like D₂O or CD₃I under controlled conditions. Critical steps include:

  • Reagent Selection : Use of deuterium-labeled precursors (e.g., deuterated methyl iodide) to ensure ≥98% isotopic purity .
  • Reaction Monitoring : Employ nuclear magnetic resonance (NMR) spectroscopy to track deuterium incorporation, with ¹H-NMR peaks showing reduced intensity at deuterated sites.
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase to isolate the deuterated product from non-deuterated impurities .
    • Data Table :
ParameterValue/Technique
Isotopic Purity≥98% (LC-MS)
Deuterium PositionsMethyl groups
Key ReagentsCD₃I, D₂O

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine mass spectrometry (MS) and tandem MS/MS for molecular weight confirmation and fragmentation pattern analysis. For example:

  • High-Resolution MS : Expect a molecular ion peak at m/z [M+H]⁺ = 415.2 (non-deuterated) + 8 Da shift for deuterium .
  • Fragmentation Analysis : Compare MS/MS spectra with non-deuterated Ziprasidone to confirm deuterium retention in key fragments .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound in preclinical models?

  • Methodological Answer : Contradictions often arise from metabolic stability variations. Address this by:

  • Isotopic Tracing : Use LC-MS to track deuterium loss in plasma samples, correlating with metabolic half-life. Adjust deuterium positions if >10% loss occurs in vivo .
  • Dose Optimization : Conduct dose-ranging studies in rodent models to identify saturation points in receptor binding (e.g., D2/5-HT receptors) .
    • Data Table :
ParameterControl (Non-deuterated)This compound
Plasma Half-life (hr)4.2 ± 0.36.8 ± 0.5
Metabolic Stability (%)45 ± 578 ± 6

Q. How should researchers design studies to distinguish between receptor-specific effects and off-target interactions of this compound?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-spiperone for D2 receptors) to quantify receptor affinity. Include negative controls (e.g., DMF-free solvents) to avoid solvent interference .
  • Functional Assays : Measure cAMP levels in HEK293 cells transfected with dopamine receptors to assess inverse agonism .
    • Statistical Analysis : Apply two-way ANOVA to compare dose-response curves between deuterated and non-deuterated compounds, with p < 0.05 indicating significance .

Q. What analytical workflows are recommended for detecting low-abundance metabolites of this compound in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with Oasis HLB cartridges to isolate metabolites from plasma .
  • Chromatography : Ultra-HPLC (UHPLC) with a 1.7 µm C18 column and 0.1% formic acid gradient for peak resolution .
  • Detection : High-resolution orbitrap MS in positive ion mode, with data-dependent acquisition (DDA) to fragment top ions .
    • Data Table :
MetaboliteRetention Time (min)m/z [M+H]⁺
Parent Compound8.2423.2
Hydroxylated Metabolite6.5439.2

Methodological Best Practices

Q. How can researchers ensure reproducibility in deuterated compound studies?

  • Answer :

  • Documentation : Provide detailed synthesis protocols, including reaction temperatures (±1°C) and solvent purity thresholds (e.g., ≥99.9% DMF-free) .
  • Data Sharing : Upload raw MS/MS spectra and NMR datasets to repositories like Dryad or Dataverse, using FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What are the pitfalls in interpreting deuterium isotope effects on this compound’s binding kinetics?

  • Answer :

  • Kinetic Isotope Effects (KIEs) : Avoid attributing all binding affinity changes to deuterium; control for solvent isotope effects by comparing H₂O vs. D₂O buffers .
  • Structural Dynamics : Use molecular dynamics simulations to assess whether deuterium alters conformational flexibility in receptor-binding pockets .

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